2,6-difluoro-N-(2-fluoro-5-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide
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Overview
Description
2,6-Difluoro-N-(2-fluoro-5-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide is a complex organic compound that features a unique combination of fluorinated aromatic rings and a pyrido[2,3-d]pyrimidinone moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-difluoro-N-(2-fluoro-5-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide typically involves multi-step organic synthesis techniques. One common method involves the following steps:
Formation of the Pyrido[2,3-d]pyrimidinone Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrido[2,3-d]pyrimidinone core.
Introduction of Fluorine Atoms: Fluorination is achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor under controlled conditions.
Coupling Reactions: The final step involves coupling the fluorinated aromatic rings with the pyrido[2,3-d]pyrimidinone core using palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2,6-Difluoro-N-(2-fluoro-5-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated aromatic rings using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
2,6-Difluoro-N-(2-fluoro-5-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Biological Studies: The compound is used in studies to understand the role of fluorinated aromatic compounds in biological systems.
Material Science: It is explored for its potential use in the development of advanced materials with unique electronic properties.
Mechanism of Action
The mechanism of action of 2,6-difluoro-N-(2-fluoro-5-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide involves its interaction with specific molecular targets such as enzymes or receptors. The fluorinated aromatic rings enhance its binding affinity to these targets, leading to inhibition of enzyme activity or modulation of receptor function. The exact pathways involved depend on the specific biological context and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
2,6-Difluorobenzoic Acid: A simpler fluorinated aromatic compound used in various chemical syntheses.
Pyrido[2,3-d]pyrimidinone Derivatives: Compounds with similar core structures but different substituents, used in medicinal chemistry for their biological activities.
Uniqueness
2,6-Difluoro-N-(2-fluoro-5-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide is unique due to its specific combination of fluorinated aromatic rings and a pyrido[2,3-d]pyrimidinone core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C21H13F3N4O2 |
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Molecular Weight |
410.3 g/mol |
IUPAC Name |
2,6-difluoro-N-[2-fluoro-5-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide |
InChI |
InChI=1S/C21H13F3N4O2/c1-11-26-19-13(4-3-9-25-19)21(30)28(11)12-7-8-14(22)17(10-12)27-20(29)18-15(23)5-2-6-16(18)24/h2-10H,1H3,(H,27,29) |
InChI Key |
DFCRXGYAZIKHEA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=CC=N2)C(=O)N1C3=CC(=C(C=C3)F)NC(=O)C4=C(C=CC=C4F)F |
Origin of Product |
United States |
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